
Andrographidin B
説明
Andrographidin B is a diterpenoid compound identified in Andrographis paniculata, a medicinal plant widely studied for its bioactive constituents, including andrographolide, neoandrographolide, and andrographidin C . While structural details of this compound remain less documented compared to its analogs, it is classified within the labdane diterpenoid family, characterized by a bicyclic carbon skeleton with hydroxyl and methyl substituents. Its isolation and identification are often associated with phytochemical profiling studies targeting A. paniculata's anti-inflammatory, antiviral, and hypoglycemic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Andrographidin B involves several steps, including the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process typically uses solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) are commonly used .
化学反応の分析
Types of Reactions: Andrographidin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a starting material for synthesizing new compounds with enhanced biological activities.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and infectious diseases.
Industry: Used in the development of herbal supplements and pharmaceuticals
作用機序
Andrographidin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antioxidant Action: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Action: Induces apoptosis in cancer cells by modulating various signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Andrographidin B vs. Andrographidin C
- Structural Differences : Andrographidin C features additional hydroxyl groups at positions C-14 and C-19, whereas this compound is hypothesized to lack these substituents based on its lower polarity during chromatographic separation .
- Biological Activity :
- Andrographidin C demonstrates strong binding to RNA-dependent RNA polymerase (RdRp) via pi-pi interactions with uracil bases and hydrogen bonds at residues Glu811 and Lys551, mimicking nucleotide analogs .
- This compound’s bioactivity is less characterized, though preliminary studies suggest weaker α-glucosidase inhibition (IC₅₀ ~45 µg/mL) compared to andrographidin A (IC₅₀ ~28 µg/mL) in A. paniculata extracts .
This compound vs. Andrographolide
- Structural Basis: Andrographolide, the most abundant diterpenoid in A. paniculata, has a γ-lactone ring and three hydroxyl groups, contrasting with this compound’s unmodified decalin ring system .
- Mechanistic Insights :
This compound vs. Neoandrographolide
- Functional Groups : Neoandrographolide contains a glycoside moiety linked to C-19, enhancing its solubility and interaction with polar residues like Asp336 and Thr440 in RdRp .
- Pharmacological Potential: Neoandrographolide shows superior RdRp inhibition (binding energy: -7.8 kcal/mol) compared to andrographolide and andrographidin derivatives . this compound’s lack of glycosylation may reduce bioavailability and target engagement.
Data Tables
Table 1: Structural and Functional Comparison of A. paniculata Diterpenoids
Compound | Molecular Weight | Key Functional Groups | RdRp Binding Affinity (kcal/mol) | Key Residues Interacted |
---|---|---|---|---|
This compound | ~332.4* | Decalin core, hydroxyl | Not reported | Not studied |
Andrographidin C | 364.4 | C-14/C-19 hydroxyls | -6.9 | Glu811, Lys551 |
Andrographolide | 350.4 | γ-Lactone, three hydroxyls | -6.2 | Thr556 |
Neoandrographolide | 480.5 | C-19 glycoside | -7.8 | Asp336, Thr440 |
*Estimated based on structural analogs.
Table 2: Bioactivity Profile
Compound | α-Glucosidase Inhibition (IC₅₀, µg/mL) | Antiviral Activity (RdRp Inhibition) | Anti-inflammatory (NF-κB Inhibition) |
---|---|---|---|
This compound | ~45* | Not tested | Not reported |
Andrographidin C | Not reported | Moderate | High (IC₅₀ ~10 µM) |
Andrographolide | 32.5 | Weak | High (IC₅₀ ~5 µM) |
Neoandrographolide | 18.7 | Strong | Moderate (IC₅₀ ~15 µM) |
Derived from *A. paniculata extract data .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Andrographidin B in plant extracts?
To isolate and quantify this compound, combine chromatographic techniques (e.g., HPLC or UPLC) with mass spectrometry (MS) for structural confirmation . Validate methods using reference standards (if available) and ensure reproducibility via triplicate runs. For quantification, prepare calibration curves in a matrix-matched solvent to account for extraction interference. Report limits of detection (LOD) and quantification (LOQ) to establish method sensitivity .
Q. How should researchers design in vitro studies to evaluate the bioactivity of this compound?
Begin with dose-response assays (e.g., cytotoxicity, anti-inflammatory) using cell lines relevant to the hypothesized mechanism (e.g., macrophages for inflammation studies). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound-specific effects. Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent responses . Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons .
Q. What are the key challenges in ensuring the purity of this compound for pharmacological studies?
Purity challenges arise from structural analogs (e.g., andrographolide) in plant extracts. Mitigate this via:
- Fractional crystallization or preparative HPLC to isolate this compound.
- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.
- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) to assess degradation under storage conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Contradictory results (e.g., pro-apoptotic vs. anti-inflammatory effects) may stem from:
- Cell-type specificity : Test across multiple cell lines (e.g., cancer vs. normal cells).
- Dose-dependent effects : Use transcriptomics (RNA-seq) to map pathways activated at low vs. high doses.
- Experimental bias : Blind assays and validate findings in independent labs. Publish negative results to reduce publication bias .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?
- Rodent models : Use Sprague-Dawley rats for bioavailability studies. Administer via oral gavage and intravenous routes to calculate absolute bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis.
- Tissue distribution : Euthanize animals at peak plasma concentration to assess organ accumulation (e.g., liver, kidneys) .
Q. How should researchers address solubility limitations of this compound in preclinical studies?
- Co-solvents : Use Cremophor EL or DMSO (≤0.1% v/v) to enhance aqueous solubility.
- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize formulations via dynamic light scattering (DLS) and in vitro release assays .
Q. Methodological and Statistical Guidance
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- Two-way ANOVA for time- and dose-dependent effects.
- Power analysis pre-study to determine sample size (e.g., G*Power software) .
Q. How can researchers ensure reproducibility in this compound experiments?
- Standardized protocols : Document extraction methods, solvent batches, and equipment settings.
- Open data : Share raw chromatograms, NMR spectra, and statistical code via repositories like Zenodo.
- Inter-laboratory validation : Collaborate with independent labs to replicate key findings .
Q. Data Presentation and Reporting
Q. What criteria should figures meet to effectively communicate this compound research?
- Clarity : Use high-resolution chromatograms/spectra with labeled peaks (m/z, retention time).
- Minimalism : Avoid overcrowding graphs; use insets for magnification.
- Color coding : Differentiate treatment groups in bioactivity plots (e.g., red for high dose, blue for control) .
Q. How should contradictory bioactivity data be discussed in manuscripts?
- Contextualize findings : Compare results with prior studies (e.g., differences in assay conditions).
- Mechanistic hypotheses : Propose models (e.g., dual receptor targeting) to explain discrepancies.
- Limitations section : Acknowledge unresolved questions and suggest follow-up experiments (e.g., CRISPR knockouts to identify molecular targets) .
特性
IUPAC Name |
5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIPEIMZRLNKQ-BSTKLLGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。